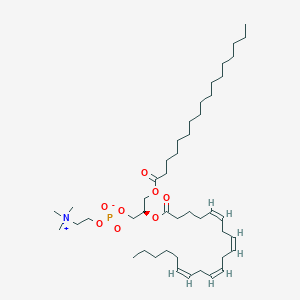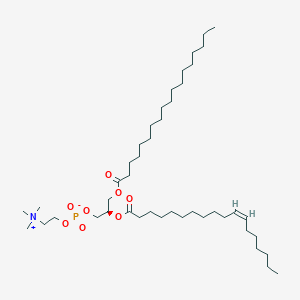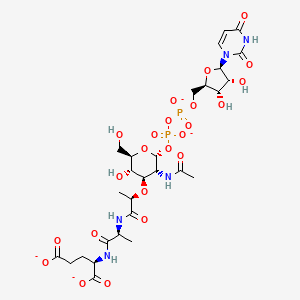
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-) is a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate(4-) in which the muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid.
Aplicaciones Científicas De Investigación
Enzymatic Mechanism and Structural Analysis
Enzymatic Role in Bacterial Cell-Wall Peptidoglycan Biosynthesis : UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate is essential in the biosynthesis of bacterial cell-wall peptidoglycan. It acts as a substrate for enzymes like MurD ligase, playing a key role in forming the peptidoglycan precursor (Gordon et al., 2001).
Crystallographic Studies for Mechanistic Insights : Crystal structures of enzyme complexes with UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate have provided valuable insights into the enzymatic mechanisms of peptidoglycan biosynthesis. These studies facilitate understanding the sequential addition of amino acids in the peptidoglycan precursor formation (Bertrand et al., 1999).
Computational and Molecular Modeling
Molecular Modeling and Drug Design : Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have been conducted to understand the catalytic mechanism of MurD ligase with UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate. These studies are crucial in designing novel inhibitors for MurD as potential antibacterial drugs (Perdih et al., 2009).
In Silico Drug Target Studies : Structural-based in silico studies of enzymes like MurE, which utilize UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate, have identified potential compounds for inhibition. These findings are pivotal in developing new drugs against bacterial infections (Amera et al., 2019).
Implications for Antibacterial Drug Development
Antibacterial Drug Targets : Research into MurD ligase, which uses UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate as a substrate, has led to the discovery of potential inhibitors. This enzyme is a promising target for developing novel antibacterial agents due to its essential role in bacterial cell wall synthesis (Tanner et al., 1996).
Structure-Activity Relationship Studies : Investigations into structural similarities between enzymes like MurD and folylpolyglutamate synthetase have implications for understanding substrate-induced conformational changes in these enzymes. Such studies are significant in the context of developing inhibitors targeting bacterial peptidoglycan biosynthesis (Sheng et al., 2000).
Propiedades
Fórmula molecular |
C28H39N5O23P2-4 |
|---|---|
Peso molecular |
875.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/p-4/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1 |
Clave InChI |
OJZCATPXPWFLHF-HPUCEMLMSA-J |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CCC(=O)[O-])C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


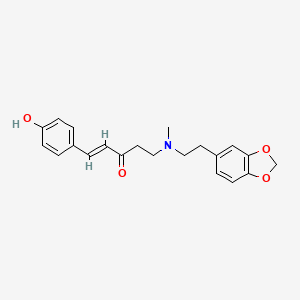
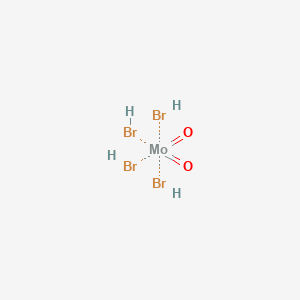
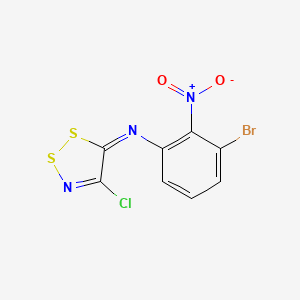
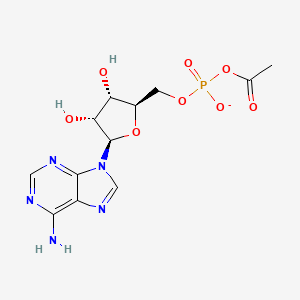

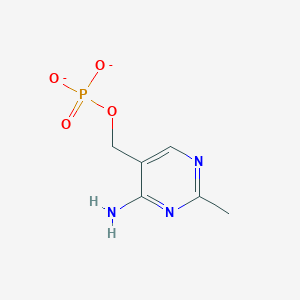
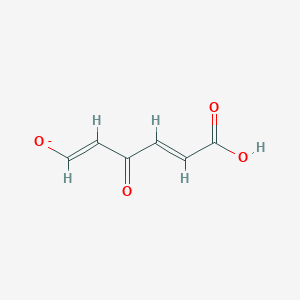
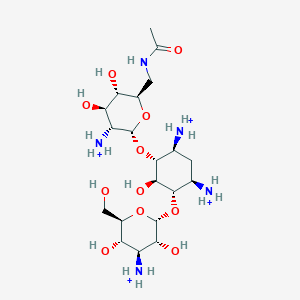
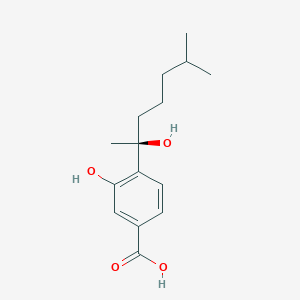
![(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262875.png)
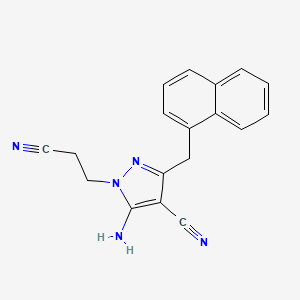
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
